molecular formula C28H26N4O3 B2508660 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189859-47-9

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2508660
CAS No.: 1189859-47-9
M. Wt: 466.541
InChI Key: HDHGFNHSYRUCBB-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is an intriguing compound with a unique structure that combines several aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves a multi-step process:

  • Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving substituted anilines and isocyanates.

  • Functionalization: Introduction of the benzyl and methyl groups through alkylation reactions.

  • Acetylation: Finally, the acetamide group is introduced using appropriate acylating agents.

Industrial Production Methods

In industrial settings, this compound can be produced through automated synthesis techniques, which involve:

  • Large-scale reactors: Ensuring controlled temperature and pressure conditions.

  • Continuous flow processes: Enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions:

  • Reduction: Reactions reducing double bonds or carbonyl groups.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Solvents: Often, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are used.

Major Products Formed

  • Oxidation: Introduction of hydroxyl groups or formation of carboxylic acids.

  • Reduction: Formation of alcohols or reduction of nitro groups.

  • Substitution: Formation of various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is studied for its potential as a building block for more complex organic molecules.

Biology

In biological research, this compound is evaluated for its interactions with cellular components and its potential as a tool for understanding biological pathways.

Medicine

In medicine, there’s interest in its potential therapeutic effects, particularly in areas such as oncology and neurology. Its structural features make it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as high-strength polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide involves binding to specific molecular targets within cells. This binding can alter the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

When comparing 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide to similar compounds, several points stand out:

  • Structural Uniqueness: The combination of pyrimido[5,4-b]indole and benzyl groups distinguishes it from others.

  • Chemical Reactivity: Its reactivity profile might differ due to the specific functional groups attached to the core structure.

Similar Compounds

  • 2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • N-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • 3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole derivatives

This article provides a thorough overview of this compound, covering its preparation, chemical reactions, scientific applications, and comparison with similar compounds. Fascinating stuff!

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-19-11-12-24-23(13-19)26-27(28(34)31(18-30-26)16-20-7-4-3-5-8-20)32(24)17-25(33)29-15-21-9-6-10-22(14-21)35-2/h3-14,18H,15-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHGFNHSYRUCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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